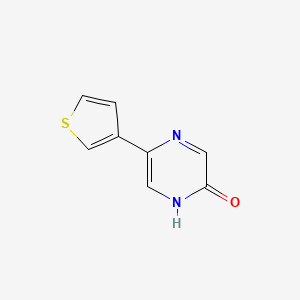

5-(3-Thienyl)-2-hydroxypyrazine

Description

Structure

3D Structure

Properties

CAS No. |

1159817-99-8 |

|---|---|

Molecular Formula |

C8H6N2OS |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

5-thiophen-3-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C8H6N2OS/c11-8-4-9-7(3-10-8)6-1-2-12-5-6/h1-5H,(H,10,11) |

InChI Key |

TWUVYINKFOSTPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CNC(=O)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Thienyl 2 Hydroxypyrazine and Its Analogues

Elaboration of Pyrazine (B50134) Core Structures

The formation of the central pyrazine ring is a critical step in the synthesis of 5-(3-Thienyl)-2-hydroxypyrazine. Key methods include condensation reactions to form the hydroxypyrazine core and the strategic use of halogenation for further functionalization.

Condensation Reactions for Pyrazinone and Hydroxypyrazine Synthesis

A foundational method for the synthesis of 2-hydroxypyrazines is the Reuben G. Jones synthesis, first disclosed in 1949. This reaction involves a double condensation between a 1,2-dicarbonyl compound and an α-aminoamide, typically in the presence of a base like sodium hydroxide at low temperatures. beilstein-journals.orgresearchgate.netnih.gov Despite its age, this method remains a staple due to the lack of simpler alternatives. beilstein-journals.orgresearchgate.netnih.gov

One of the challenges of the Jones synthesis is controlling regioselectivity, especially when using unsymmetrical α-ketoaldehydes. beilstein-journals.orgresearchgate.netnih.gov Research has shown that factors such as the rate of base addition and the reaction temperature can significantly influence the isomeric distribution of the products. beilstein-journals.org For instance, a slower addition of sodium hydroxide has been reported to improve the yield of the desired isomer. beilstein-journals.org More recent studies have explored the use of tetraalkylammonium hydroxide as a base, which has shown promise in improving both regioselectivity and yield. beilstein-journals.orgresearchgate.net

The general mechanism of this condensation is thought to involve the initial formation of an imine between the amine of the α-aminoamide and one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazinone ring. beilstein-journals.org

Another approach to pyrazinone synthesis involves the condensation of an α-amino ketone or aldehyde with an α-haloacetyl halide. rsc.org This is followed by treatment with ammonia to induce ring closure and subsequent air oxidation to yield the pyrazinone. rsc.org Furthermore, the condensation of two amino acids can also lead to the pyrazinone core, a process that is also observed in the biosynthesis of some natural products. acs.org

Table 1: Key Condensation Reactions for Pyrazinone Synthesis

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Reuben G. Jones Synthesis | 1,2-Dicarbonyl compound, α-Aminoamide | Double condensation; regioselectivity can be an issue. beilstein-journals.orgresearchgate.netnih.govrsc.org |

| Tota and Elderfield Method | α-Amino ketone/aldehyde, α-Haloacetyl halide | Involves condensation, reaction with ammonia, and oxidation. rsc.org |

| Biosynthetic-Type Condensation | Two amino acids | Mimics natural product biosynthesis. acs.org |

Strategic Halogenation and Subsequent Nucleophilic or Cross-Coupling Derivatization of Pyrazines

Halogenated pyrazines are versatile intermediates for the synthesis of more complex derivatives. The introduction of a halogen atom, such as chlorine or bromine, onto the pyrazine ring provides a handle for subsequent functionalization through either nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. rsc.orgsci-hub.sewikipedia.orgwikipedia.org

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when a halogen is present. rsc.orgwikipedia.org The reactivity of halopyrazines in SNAr reactions is influenced by the nature of the halogen, with the general trend being F > Cl > Br > I, as the more electronegative halogens better stabilize the intermediate Meisenheimer complex. sci-hub.se However, in many cases, the leaving group ability (I > Br > Cl > F) is the rate-determining factor. sci-hub.se

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon bonds with halogenated pyrazines. rsc.org These reactions typically employ a palladium or nickel catalyst to couple the halopyrazine with an organometallic reagent, such as a boronic acid (Suzuki), an organotin compound (Stille), or an organozinc compound (Negishi). rsc.org The reactivity of the halopyrazine in these couplings generally follows the order I > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond. nih.gov This differential reactivity allows for selective, sequential cross-couplings on polyhalogenated pyrazines. nih.gov

For example, in a dihalopyrazine, the more reactive halogen can be selectively coupled, leaving the less reactive halogen available for a subsequent, different coupling reaction, enabling the synthesis of unsymmetrically substituted pyrazines. nih.govcore.ac.uk

Integration of the Thienyl Moiety into Pyrazine Frameworks

The introduction of the thiophene (B33073) ring onto the pyrazine core is a key step in the synthesis of this compound. This can be achieved through pre-functionalizing the pyrazine and then forming the C-C bond with a thienyl precursor, or by constructing the thiophene ring onto an existing pyrazine structure.

Transition-Metal Catalyzed Cross-Coupling Strategies for Thiophene-Pyrazine Linkages (e.g., Suzuki)

The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method for creating a bond between a pyrazine and a thiophene ring. rsc.orgnih.govmdpi.commdpi.com This reaction typically involves the coupling of a halopyrazine with a thiopheneboronic acid or a thiopheneboronate ester in the presence of a palladium catalyst and a base. rsc.orgnih.govmdpi.commdpi.com

One of the first examples of a Suzuki coupling on a chloropyrazine with aryl boronic acids demonstrated the feasibility of this approach, achieving good to excellent yields. rsc.org It was noted that the choice of palladium catalyst and ligands is crucial for the success of the reaction. rsc.org For instance, Pd(PPh3)4, a common catalyst for Suzuki reactions, was found to be ineffective for the coupling of chloropyrazine, while other palladium-phosphine complexes were successful. rsc.org

The use of potassium trifluoroborate salts of thiophene has also been shown to be effective in Suzuki couplings with chloropyrazine, offering advantages such as reduced homocoupling of the boronic acid derivative. rsc.org

The general applicability of the Suzuki coupling allows for the synthesis of a wide range of thienyl-substituted pyrazines by varying the substituents on both the pyrazine and thiophene coupling partners. nih.govmdpi.commdpi.com

Table 2: Example of Suzuki Coupling for Thienyl-Pyrazine Synthesis

| Pyrazine Substrate | Thiophene Reagent | Catalyst System | Product |

|---|---|---|---|

| Chloropyrazine | 3-Thiophenetrifluoroborate | Pd catalyst, base | 3-Thienylpyrazine rsc.org |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh3)4, K3PO4 | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh3)4, Na2CO3 | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines nih.govresearchgate.net |

Heterocyclic Ring Formation Approaches for Fused or Attached Thiophene Systems (e.g., Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgresearchgate.netorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgorganic-chemistry.org

While the Gewald reaction itself directly produces a thiophene ring, it can be adapted to synthesize thiophenes that are subsequently attached to a pyrazine core. For instance, a pyrazine derivative containing a suitable ketone or aldehyde functionality could potentially be used as a starting material in a Gewald reaction to construct an appended thiophene ring.

The mechanism of the Gewald reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene. wikipedia.org The reaction conditions are generally mild, and a variety of substituents can be tolerated on the starting materials, making it a powerful tool for generating diverse thiophene structures. arkat-usa.orgresearchgate.net

Computational and Theoretical Studies on 5 3 Thienyl 2 Hydroxypyrazine

Computational Ligand-Receptor Interactions (e.g., Molecular Docking)

Information regarding the computational ligand-receptor interactions of 5-(3-Thienyl)-2-hydroxypyrazine is not available in the public domain. Studies detailing molecular docking simulations, which would provide insights into its potential binding partners and interaction mechanisms at a molecular level, have not been reported.

Consequently, data tables detailing research findings such as:

Predicted binding affinities (e.g., docking scores, binding free energies) with specific biological targets.

Key interacting amino acid residues within a receptor's active site.

The nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and a receptor.

could not be generated. The absence of such data precludes a detailed discussion on the potential therapeutic or functional applications of this compound from a computational perspective. Further research is required to explore the molecular recognition profile of this compound and to elucidate its structure-activity relationships through computational modeling.

Advanced Research Applications and Future Trajectories for 5 3 Thienyl 2 Hydroxypyrazine Chemistry

Role as Synthetic Precursors and Scaffolds for Novel Chemical Entities

The 5-(3-Thienyl)-2-hydroxypyrazine structure is an exemplary scaffold for the generation of novel chemical entities. The thienyl-pyrazine core allows for extensive functionalization, enabling the creation of diverse compound libraries for screening. The reactivity of both the thiophene (B33073) and pyrazine (B50134) rings, along with the hydroxyl group, provides multiple sites for chemical modification.

Research on related structures demonstrates the utility of this scaffold. For instance, thieno[3,4-b]pyrazine (B1257052) units serve as tunable precursors for low band gap conjugated materials, where modifications to the core structure can fine-tune the electronic and optical properties of the resulting molecules. acs.orgnih.govresearchgate.net Synthetic methods have been developed to produce 2,3-difunctionalized 5,7-bis(2-thienyl)thieno[3,4-b]pyrazines from reactive dihalo- intermediates, showcasing their versatility as building blocks. nih.gov

In medicinal chemistry, modular synthetic approaches, such as sequential Suzuki-Miyaura couplings, have been employed to build complex molecules on similar heterocyclic cores. A notable example involves the diversification of a pyrido[3,4-b]pyrazine (B183377) scaffold by introducing moieties like the 2-thienyl group to develop agonists for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a target for Alzheimer's disease. acs.org This strategy highlights how the this compound scaffold can be used to explore structure-activity relationships (SAR) by systematically modifying substitution patterns to optimize biological activity and pharmacokinetic properties. acs.org

Development of Molecular Probes for Mechanistic Biological Studies

The development of molecular probes for imaging and mechanistic studies is a crucial area of chemical biology. Compounds with conjugated heterocyclic systems often exhibit fluorescent properties, making them ideal candidates for such applications. Pyrazines and pyridazines fused to 1,2,3-triazoles, for example, have been successfully applied as fluorescent probes. nih.gov

Given its conjugated structure combining thiophene and pyrazine rings, this compound holds potential for the design of novel molecular probes. The inherent electronic characteristics of the thienyl-pyrazine core could give rise to useful photophysical properties, such as environmentally sensitive fluorescence. By strategically modifying the scaffold—for instance, by adding specific functional groups that can interact with biological targets or respond to changes in the local environment (like pH or ion concentration)—researchers could develop highly specific probes for biological imaging and sensing applications.

Applications in Materials Science and Engineering (e.g., Corrosion Inhibition)

The unique electronic and chemical properties of thienyl-pyrazine structures make them highly suitable for applications in materials science.

Organic Electronics: Thieno[3,4-b]pyrazines are well-established as building blocks for low band gap organic polymers. rsc.org These materials are sought after for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The fusion of the electron-deficient pyrazine ring with the electron-rich thiophene ring creates a donor-acceptor system that lowers the band gap, facilitating charge transport and light absorption. researchgate.netresearchgate.net The this compound scaffold could similarly be polymerized or used as a component in small-molecule semiconductors.

Corrosion Inhibition: Pyrazine and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys, including mild steel and magnesium alloys, in acidic or coolant solutions. cetjournal.itmdpi.comresearchgate.netscirp.org The inhibitory action is attributed to the adsorption of the heterocyclic molecules onto the metal surface. The nitrogen and sulfur atoms in the this compound structure contain lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, forming a protective film that shields the metal from corrosive agents. taylorfrancis.com Studies on pyrazine derivatives show they can function as mixed-type inhibitors, suppressing both anodic and cathodic corrosion reactions. cetjournal.itresearchgate.net

Innovations in Synthetic Methodologies and Sustainable Chemical Synthesis

Modern synthetic chemistry emphasizes the development of efficient, modular, and environmentally friendly processes. Research into pyrazine derivatives has embraced these principles.

Innovative, modular routes, such as sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allow for the efficient and controlled construction of complex thienyl-pyrazine derivatives from simple precursors. acs.orggoogle.com This enables rapid diversification and exploration of the chemical space around the core scaffold.

Furthermore, there is a strong push towards sustainable or "green" chemistry. A prime example is the enzymatic synthesis of pyrazinamide (B1679903) derivatives using an immobilized lipase (B570770) in a continuous-flow microreactor. nih.gov This biocatalytic method offers a greener and more efficient alternative to traditional chemical methods, which often require harsh reagents. nih.gov Such sustainable approaches could be adapted for the synthesis and derivatization of this compound, reducing environmental impact and improving efficiency. General reviews on pyrazine synthesis also point towards a trend of developing eco-friendly and cost-effective production methods. researchgate.net

Computational Chemistry in Rational Compound Design and Activity Prediction (e.g., AI/ML)

Computational tools are indispensable in modern chemical research for predicting molecular properties and guiding experimental work. For a molecule like this compound, computational chemistry can be applied in several ways:

Rational Drug Design: Molecular docking and molecular dynamics (MD) simulations can predict how derivatives of the scaffold might bind to a biological target. For instance, a detailed computational study on a TREM2 agonist featuring a thienyl-pyrazine-like core involved docking, 100-nanosecond MD simulations, and MM/GBSA binding free energy calculations to confirm a stable and energetically favorable binding mode. acs.org

Materials Property Prediction: Quantum chemistry calculations can predict the electronic properties of materials derived from the scaffold, such as their HOMO/LUMO levels and band gaps, which is crucial for designing new organic semiconductors. researchgate.net

AI and Machine Learning (AI/ML): The integration of AI is revolutionizing the discovery process. Generative AI algorithms can now design novel, synthesizable drug molecules from scratch based on the 3D structure of a protein target. ethz.ch AI and ML models can analyze vast datasets to predict physicochemical properties, biological activity, and toxicity, thereby accelerating the identification of promising candidates and reducing the high failure rates in drug development. nih.govdig.watch Explainable AI aims to make these complex models more interpretable for scientists, further enhancing their utility. arxiv.org

Identification of Unexplored Biological Activities and Therapeutic Potential

The thienyl-pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While the specific activities of this compound are not yet fully explored, related compounds provide strong indications of its therapeutic potential.

Anticancer Activity: Pyrazine derivatives have garnered significant attention as potential anticancer agents. nih.gov Synthetic 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives have demonstrated dose-dependent anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. epa.gov The hybridization of natural products with a pyrazine skeleton has also been shown to increase anticancer effects. mdpi.com

Neurodegenerative Diseases: As previously mentioned, a complex derivative incorporating a thienyl group on a heterocyclic pyrazine-like core was identified as a potent TREM2 agonist, a promising therapeutic strategy for Alzheimer's disease. acs.org

Other Activities: The broader class of pyrazine derivatives has been investigated for a multitude of other pharmacological effects, including anti-inflammatory and antimicrobial properties. ontosight.ai This suggests that a library based on the this compound scaffold could yield compounds with diverse therapeutic applications.

Addressing Gaps in Current Knowledge and Guiding Future Research Endeavors

Despite the immense potential extrapolated from related compounds, there is a significant gap in the literature concerning the specific properties and applications of this compound itself. Future research should be directed toward filling these knowledge gaps.

Key future research endeavors should include:

Systematic Synthesis and Characterization: The first step is the development of a robust synthetic route to this compound and a library of its derivatives with functionalization at key positions.

Experimental Validation of Predicted Properties: The theoretical potential of this molecule must be tested experimentally. This includes measuring its photophysical properties to assess its suitability as a molecular probe, evaluating its performance as a corrosion inhibitor on various metals, and testing its electronic properties for materials science applications.

Comprehensive Biological Screening: Derivatives should be screened against a wide range of biological targets to discover and validate their therapeutic potential. This includes assays for anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. nih.govontosight.ai

Advanced Computational Modeling: As experimental data becomes available, it can be used to train more accurate AI/ML models for predicting the activity and properties of new, unsynthesized derivatives, creating a feedback loop that accelerates the discovery process.

Optimization of Synthesis: Future work should also focus on optimizing synthetic pathways using statistical design of experiments to consider multiple variables simultaneously, leading to higher yields and more sustainable processes. mdpi.com

By systematically addressing these areas, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new technologies and therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.